5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of a fluorine atom in its structure imparts distinct characteristics, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher efficiency. The use of continuous-flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Another fluorinated compound with applications in pharmaceuticals and materials science.
5-Fluoro-2’-deoxycytidine: Known for its use as a DNA methylation inhibitor in cancer research.
Uniqueness
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one stands out due to its unique structure, which combines a fluorine atom with a hydroxymethylidene group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7FO2 |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
(2Z)-5-fluoro-2-(hydroxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C10H7FO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,12H,3H2/b7-5- |
InChI Key |
UBINRNYNKPQDOA-ALCCZGGFSA-N |
Isomeric SMILES |
C\1C2=C(C=CC(=C2)F)C(=O)/C1=C\O |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)C1=CO |
Origin of Product |
United States |
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